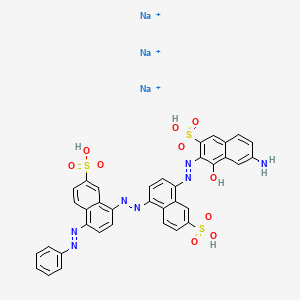
3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile
説明
3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile, also known as DABCO, is a chemical compound that has gained significant attention in the field of organic synthesis and material science. It is a versatile compound that can be used for a variety of applications, including as a photoinitiator in polymerization reactions, as a fluorescent probe for biological imaging, and as a building block for the synthesis of complex organic molecules. In
作用機序
The mechanism of action of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile as a photoinitiator involves the generation of free radicals through a photochemical reaction. When exposed to UV light, 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile absorbs energy and undergoes a homolytic cleavage of the carbon-nitrogen bond, resulting in the formation of a radical cation and a radical anion. These species then react with the monomer to initiate the polymerization process.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. It is also biodegradable, making it a potentially useful material for biomedical applications.
実験室実験の利点と制限
One of the main advantages of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile is its versatility. It can be used for a variety of applications, including as a photoinitiator, fluorescent probe, and building block for organic synthesis. It is also relatively easy to synthesize and handle in the laboratory.
However, there are some limitations to the use of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile. It is sensitive to air and moisture, which can lead to degradation and reduced reactivity. It is also relatively expensive compared to other photoinitiators, which can limit its use in large-scale industrial applications.
将来の方向性
There are many potential future directions for the use of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile in scientific research. One area of interest is the development of new photoinitiators based on 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile that have improved properties such as higher reactivity and stability. Another area of interest is the use of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile as a building block for the synthesis of complex organic molecules with specific properties.
In addition, there is potential for the use of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile in biomedical applications such as drug delivery and tissue engineering. Its biodegradability and non-toxicity make it an attractive material for these applications.
Conclusion:
In conclusion, 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile is a versatile compound that has many potential applications in scientific research. Its use as a photoinitiator, fluorescent probe, and building block for organic synthesis has been well-established, and there is potential for its use in biomedical applications. While there are limitations to its use, such as sensitivity to air and moisture and relatively high cost, the advantages of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile make it a valuable tool in the laboratory. With further research and development, 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile has the potential to be used in a wide range of applications in the future.
合成法
The synthesis of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile involves the reaction of 3,4-dimethylbenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile as a yellow solid. The yield of this reaction can be improved by using excess dimethylamine and by carrying out the reaction in a nonpolar solvent such as toluene.
科学的研究の応用
3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile has been widely used in scientific research for a variety of applications. One of the most common uses of 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile is as a photoinitiator in polymerization reactions. When exposed to UV light, 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile undergoes a photochemical reaction that generates free radicals, which initiate the polymerization process. This makes 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile a valuable tool for the synthesis of polymers with controlled properties.
3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)acrylonitrile has also been used as a fluorescent probe for biological imaging. It can be incorporated into biomolecules such as proteins and nucleic acids, allowing them to be visualized under a fluorescence microscope. This has applications in the study of cellular processes and disease mechanisms.
特性
IUPAC Name |
3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-5-6-12(7-11(10)2)14(17)13(8-15)9-16(3)4/h5-7,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJLHUYEQFNZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=CN(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160083 | |
| Record name | α-[(Dimethylamino)methylene]-3,4-dimethyl-β-oxobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile | |
CAS RN |
138716-55-9 | |
| Record name | α-[(Dimethylamino)methylene]-3,4-dimethyl-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(Dimethylamino)methylene]-3,4-dimethyl-β-oxobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)
